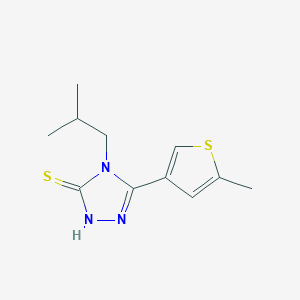![molecular formula C23H25N3O2S2 B456628 N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-methoxybenzoyl)thiourea](/img/structure/B456628.png)
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-methoxybenzoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea typically involves the reaction of 4-isobutylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with methyl iodide to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with 4-methoxybenzoyl chloride under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Applications De Recherche Scientifique
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Mécanisme D'action
The mechanism of action of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-propoxybenzoyl)thiourea
- N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(3-pyridinylcarbonyl)thiourea
Uniqueness
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea is unique due to its specific substitution pattern on the thiazole ring and the presence of the methoxybenzoyl group
Propriétés
Formule moléculaire |
C23H25N3O2S2 |
|---|---|
Poids moléculaire |
439.6g/mol |
Nom IUPAC |
4-methoxy-N-[[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H25N3O2S2/c1-14(2)13-16-5-7-17(8-6-16)20-15(3)30-23(24-20)26-22(29)25-21(27)18-9-11-19(28-4)12-10-18/h5-12,14H,13H2,1-4H3,(H2,24,25,26,27,29) |
Clé InChI |
BQIJLSVNCAKYIH-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)CC(C)C |
SMILES canonique |
CC1=C(N=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-METHYL-1,3-THIAZOL-5-YL)-7-[(E)-1-(4-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456545.png)
![N-benzoyl-N'-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456547.png)
![N-allyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456548.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B456550.png)

![4-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B456559.png)
![N-ethyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456560.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-[(4-bromophenoxy)methyl]benzamide](/img/structure/B456561.png)
![2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE](/img/structure/B456562.png)
![N,N,4-trimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B456563.png)

![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456566.png)
![5-(4-CHLOROPHENYL)-1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B456567.png)
![3-Ethyl-2-thioxo-5-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B456568.png)
